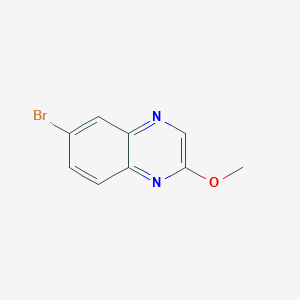

6-Bromo-2-methoxyquinoxaline

Description

6-Bromo-2-methoxyquinoxaline is a heterocyclic aromatic compound featuring a quinoxaline core substituted with a bromine atom at position 6 and a methoxy group at position 2. Quinoxalines are bicyclic systems composed of two fused pyrazine rings, and substitutions at specific positions significantly influence their electronic, physical, and biological properties. The bromine atom at position 6 enhances electrophilic reactivity due to its electron-withdrawing nature, while the methoxy group at position 2 contributes electron-donating effects, modulating solubility and steric interactions .

Synthesis typically involves halogenation and nucleophilic substitution reactions. For example, 6-bromo-2,3-dichloroquinoxaline (a precursor) can undergo selective substitution with methoxide ions to introduce the methoxy group . The compound’s structural features make it a versatile intermediate in medicinal chemistry, particularly in the development of antiproliferative agents and kinase inhibitors.

Properties

IUPAC Name |

6-bromo-2-methoxyquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIWQKKVQNICAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=C(C=CC2=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676362 | |

| Record name | 6-Bromo-2-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240621-89-9 | |

| Record name | 6-Bromo-2-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxyquinoxaline typically involves the bromination of 2-methoxyquinoxaline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxyquinoxaline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base like potassium carbonate or sodium hydride in a polar aprotic solvent.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can be further explored for their biological and chemical properties.

Scientific Research Applications

Antimicrobial Activity

6-Bromo-2-methoxyquinoxaline and its derivatives have been studied for their antimicrobial properties. Research indicates that quinoxaline derivatives can inhibit various bacterial strains, making them potential candidates for developing new antibiotics. For instance, studies have shown that certain derivatives exhibit significant activity against Staphylococcus aureus and Escherichia coli, which are notorious for causing infections resistant to conventional antibiotics .

Anticancer Properties

Quinoxaline derivatives, including this compound, have demonstrated promising anticancer activities. A notable study reported that some synthesized quinoxalines exhibited low IC50 values against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), indicating potent anticancer effects . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy.

Neuropharmacological Applications

Research has also highlighted the neuropharmacological potential of this compound. Some studies suggest that it may act as an antagonist at certain neurotransmitter receptors, showing efficacy in models of anxiety and depression. This opens avenues for its use in treating psychiatric disorders .

Antiviral Activity

In the context of viral infections, quinoxaline derivatives have been explored for their antiviral properties. Certain compounds have shown effectiveness against viruses such as Vesicular Stomatitis Virus (VSV), indicating their potential as antiviral agents . The ability to inhibit viral replication could be crucial in developing therapeutic strategies against emerging viral threats.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves various chemical reactions, including cyclization and bromination processes. Understanding the structure-activity relationship (SAR) is essential for optimizing its biological activity. For example, modifications at specific positions on the quinoxaline ring can significantly enhance its potency against targeted pathogens or cancer cells .

Table 1: Summary of Biological Activities of this compound

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares 6-bromo-2-methoxyquinoxaline with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Structural Analogs within the Quinoxaline Family

Key Observations :

- Substituent Position : Bromine at C6 (target compound) vs. C7 (7-bromo analog) alters electronic distribution. The C6 bromine in the target compound may enhance electrophilic substitution at adjacent positions compared to C7 bromine .

- Functional Groups: Methoxy groups (electron-donating) vs. chlorine (electron-withdrawing) influence reactivity. For example, 7-bromo-2-chloro-6-methoxyquinoxaline undergoes nucleophilic substitution at C2, whereas the methoxy group in the target compound limits such reactivity .

Comparison with Quinoline Derivatives

Key Observations :

- Heterocycle Core: Quinoxalines (two nitrogens) exhibit greater π-electron deficiency than quinolines (one nitrogen), affecting binding in biological systems. For instance, quinoxalines are more likely to interact with ATP-binding pockets in kinases .

- Biological Activity: Brominated quinolines (e.g., 5-bromo-8-methoxy-2-methylquinoline) show antimicrobial activity, whereas quinoxaline derivatives like 2-(5-bromo-8-methoxycoumarin)quinoxaline exhibit antiproliferative effects against breast cancer cells (82% yield in synthesis) .

Biological Activity

6-Bromo-2-methoxyquinoxaline is a derivative of quinoxaline, a class of nitrogen-containing heterocycles known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The synthesis of this compound typically involves the bromination of 2-methoxyquinoxaline, which can be achieved through various methodologies including electrophilic aromatic substitution. The presence of the bromine atom at the 6-position enhances the lipophilicity and biological activity of the compound compared to its unsubstituted counterparts .

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. A study reported that various synthesized quinoxalines demonstrated potent activity against a range of bacteria and fungi. In particular, compounds with halogen substitutions showed improved efficacy against resistant strains .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 5 µg/mL |

| This compound | Escherichia coli | 10 µg/mL |

| Unsubstituted quinoxaline | Staphylococcus aureus | 20 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Notably, it has been shown to inhibit cell proliferation in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The compound demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HCT-116 | 1.9 | Study on quinoxaline derivatives |

| MCF-7 | 2.3 | Study on quinoxaline derivatives |

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes and pathways critical for microbial survival and cancer cell proliferation. For instance, it may act as an inhibitor of bacterial collagenases, which play a role in bacterial pathogenesis and tissue invasion . Additionally, its ability to induce apoptosis in cancer cells has been linked to the modulation of signaling pathways involved in cell survival and death.

Case Studies

- Antimicrobial Resistance : A study highlighted the effectiveness of this compound against multi-drug resistant strains of Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Treatment : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in breast cancer models, indicating its potential application in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.